(2S)-2-[2-(trifluoromethyl)benzenesulfonamido]propanoic acid
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Overview
Description
(2S)-2-[2-(trifluoromethyl)benzenesulfonamido]propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzenesulfonamide moiety, which is further linked to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethanesulfonic acid as a catalyst for the acylation reactions . The reaction conditions often include mild temperatures and the use of environmentally friendly reagents to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. The use of trifluoromethanesulfonic acid as a catalyst is advantageous due to its high catalytic activity and ability to operate under mild conditions .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[2-(trifluoromethyl)benzenesulfonamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can target the sulfonamide moiety, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonamide site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
(2S)-2-[2-(trifluoromethyl)benzenesulfonamido]propanoic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of (2S)-2-[2-(trifluoromethyl)benzenesulfonamido]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to target sites and exert its effects. The sulfonamide moiety plays a crucial role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: This compound also contains trifluoromethyl groups but differs in its overall structure and applications.
Sulfonimidates: These compounds share the sulfonamide moiety but have different substituents and reactivity profiles.
α-Trifluoromethylstyrene derivatives: These compounds are used as intermediates in the synthesis of more complex fluorinated compounds.
Uniqueness
(2S)-2-[2-(trifluoromethyl)benzenesulfonamido]propanoic acid is unique due to its specific combination of a trifluoromethyl group, benzenesulfonamide moiety, and propanoic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(2S)-2-[[2-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO4S/c1-6(9(15)16)14-19(17,18)8-5-3-2-4-7(8)10(11,12)13/h2-6,14H,1H3,(H,15,16)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMRLEYIFPXHND-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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